6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of “6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom .Physical and Chemical Properties Analysis
“this compound” is a solid compound. It should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Characterization of Stable Pyrimidinaminides
Research on stable betainic pyrimidinaminides, related to 6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine, showed that the electronic or kinetic stabilizing effects determined by the substitution pattern or reaction conditions lead to the formation of specific substituted pyrimidines. This study provides insights into the synthesis strategies and the characteristics of these compounds, highlighting their significance in the field of organic chemistry and potential applications in creating novel chemical entities (A. Schmidt, 2002).
Antifungal Activity of Pyrimidine Derivatives
Novel pyrimidine derivatives, including those similar to this compound, have been synthesized and evaluated for their antifungal activity. These compounds have shown significant inhibition against fungal pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, suggesting their potential as antifungal agents. Such research paves the way for the development of new antifungal compounds with improved efficacy and specificity (Shi-Chun Wang et al., 2018).
Biological Activity of Pyrimidin-7-imines
Studies on 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines, closely related to the chemical , have indicated that some of these compounds exhibit moderate to weak fungicidal and insecticidal activities. This research highlights the potential of these compounds in agricultural applications, where they could be used to develop new pesticides or fungicides with specific modes of action (Xiao-Bao Chen & De-Qing Shi, 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Future Directions
The future directions for “6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine” could involve further exploration of its biological activity and potential applications in medicine or other fields. Given the biological activity of many pyrimidine and pyridine derivatives, it could be interesting to investigate the potential of this compound in these areas .
Mechanism of Action
Mode of Action
6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine, like other pyrimidinamine derivatives, is believed to inhibit the electron transport in mitochondrial complex I . This inhibition disrupts the normal function of the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species, which can cause cell death .
Biochemical Analysis
Biochemical Properties
6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclin-dependent kinases (CDKs), which are essential for regulating the cell cycle . The compound’s interaction with CDKs involves binding to the active site, inhibiting their activity, and subsequently affecting cell cycle progression . Additionally, this compound can interact with other proteins involved in signal transduction pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . By inhibiting CDKs, the compound can induce cell cycle arrest, leading to reduced cell proliferation . This effect is particularly significant in cancer cells, where uncontrolled cell division is a hallmark. Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDKs, inhibiting their kinase activity and preventing the phosphorylation of target proteins . This inhibition disrupts the cell cycle, leading to cell cycle arrest and reduced cell proliferation . Additionally, this compound can interact with other enzymes and proteins, modulating their activity and influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, such as keeping it in a dark place and under an inert atmosphere at 2-8°C . Prolonged exposure to light or air can lead to degradation, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its inhibitory effects on CDKs and other biomolecules over extended periods, although its potency may decrease with time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDKs and reduces cell proliferation without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal cells and tissues . Threshold effects have been identified, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for achieving desired outcomes without causing harm .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, influencing the compound’s overall efficacy and toxicity . Additionally, this compound can affect metabolic flux and alter metabolite levels, further impacting cellular functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can vary, with higher concentrations observed in target tissues where CDKs and other interacting biomolecules are abundant .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it interacts with CDKs and other nuclear proteins involved in cell cycle regulation . Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways . The precise subcellular localization of the compound can influence its efficacy and specificity in modulating cellular processes .
Properties
IUPAC Name |
6-chloro-2-methyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4/c1-8-15-10(12)5-11(16-8)14-7-9-3-2-4-13-6-9/h2-6H,7H2,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSHLXWSEPXDSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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